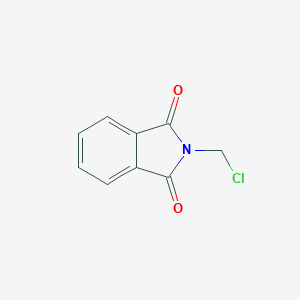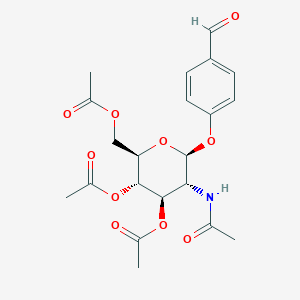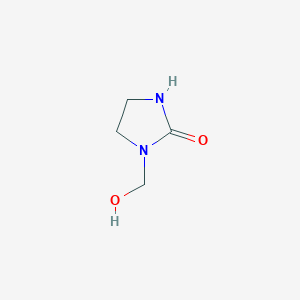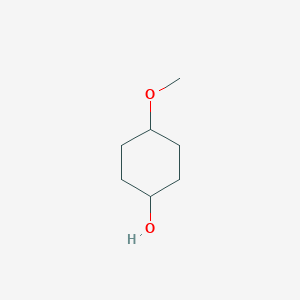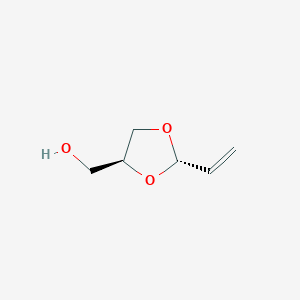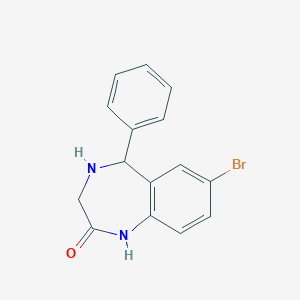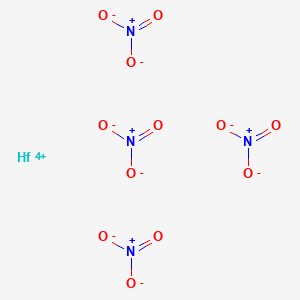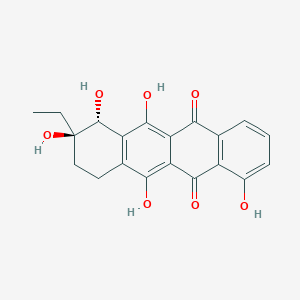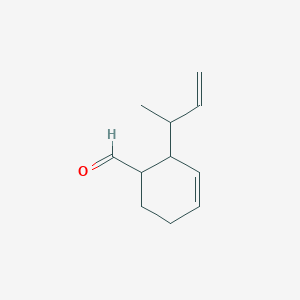
2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde, also known as MAC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MAC belongs to the family of cyclohexene derivatives and is widely used in organic synthesis, particularly in the production of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is not fully understood, but it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in the regulation of several physiological processes, including muscle contraction and cognitive function. By inhibiting AChE, 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemische Und Physiologische Effekte
2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde has been shown to have several biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde has been shown to protect neurons against oxidative stress and reduce inflammation in the brain, which may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is its ease of synthesis and availability. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde can be synthesized using relatively simple and inexpensive methods, making it a popular choice for laboratory experiments. However, one of the limitations of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is its potential toxicity. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde has been shown to be toxic to cells at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde. One potential direction is the development of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde-based drugs for the treatment of neurodegenerative diseases. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde's neuroprotective and anti-inflammatory properties make it a promising candidate for the development of drugs that target these diseases. Another potential direction is the study of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde's effects on other physiological processes, such as cardiovascular function and immune response. By further understanding the mechanisms of action of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde, we may be able to develop new therapies for a range of diseases.
Synthesemethoden
There are several methods for the synthesis of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde, but the most commonly used method is the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-cyclohexen-1-one and isobutyraldehyde in the presence of a base catalyst, such as potassium hydroxide. The resulting product is then treated with methylmagnesium bromide to obtain 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde has been extensively studied for its potential applications in various fields of science, including organic chemistry, biochemistry, and pharmacology. One of the most significant applications of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is in the production of fragrances and flavors. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is used as a key ingredient in the production of several fragrances, including jasmine, rose, and lily of the valley. In addition, 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is also used as a flavoring agent in the food industry.
Eigenschaften
CAS-Nummer |
18126-38-0 |
|---|---|
Produktname |
2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde |
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
2-but-3-en-2-ylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-3-9(2)11-7-5-4-6-10(11)8-12/h3,5,7-11H,1,4,6H2,2H3 |
InChI-Schlüssel |
FZOJSMSNVKNZQH-UHFFFAOYSA-N |
SMILES |
CC(C=C)C1C=CCCC1C=O |
Kanonische SMILES |
CC(C=C)C1C=CCCC1C=O |
Andere CAS-Nummern |
18126-38-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



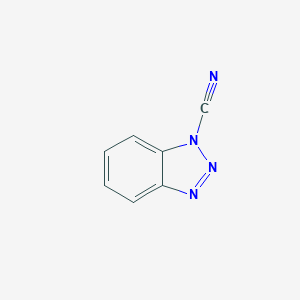
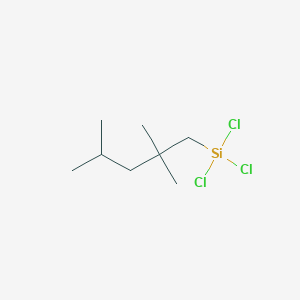
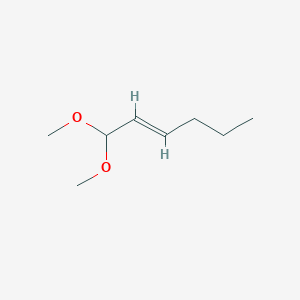
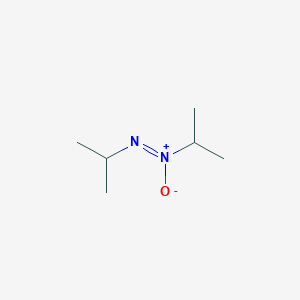
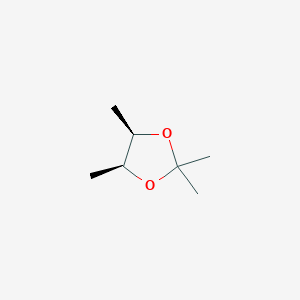
![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)
